

# improving catalytic performance of Pt-Co by controlling atomic arrangement

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## Compound of Interest

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## Technical Support Center: Optimizing Pt-Co Catalytic Performance

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the catalytic performance of **Platinum-Cobalt** (Pt-Co) alloys. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

## Frequently Asked Questions (FAQs) Synthesis and Preparation

Q1: My Pt-Co nanoparticles are agglomerating during synthesis. How can I prevent this?

A1: Nanoparticle agglomeration is a common issue. Here are several strategies to mitigate it:

- **Protective Ligands/Capping Agents:** Employ organic ligands or capping agents during the synthesis process. These molecules adsorb to the nanoparticle surface, creating a protective layer that prevents aggregation.
- **Support Material:** Dispersing the nanoparticles on a high-surface-area support material, such as carbon black, can physically separate the particles.<sup>[1]</sup>

- **Control of Reaction Kinetics:** Carefully control the reaction temperature and precursor addition rate. Rapid reduction can lead to uncontrolled growth and agglomeration.
- **Post-Synthesis Treatment:** A gentle washing and drying procedure after synthesis is crucial to remove excess reagents that might contribute to aggregation.

Q2: I'm struggling to achieve a consistent and ordered atomic arrangement in my Pt-Co alloys. What factors are most critical?

A2: Achieving a specific atomic arrangement, such as the highly active L10 ordered phase, requires precise control over post-synthesis treatment. Key factors include:

- **Annealing Temperature and Duration:** The annealing temperature and time are the most critical parameters for inducing atomic ordering. The optimal conditions depend on the nanoparticle size, composition, and the support material.<sup>[2]</sup> High temperatures provide the necessary thermal energy for atoms to rearrange into an ordered lattice.<sup>[1]</sup>
- **Atmosphere:** The annealing atmosphere (e.g., inert gas, reducing environment like H<sub>2</sub>) can significantly influence the final structure and prevent oxidation.
- **Cooling Rate:** A slow cooling rate after annealing can promote the formation of more stable, ordered phases.

Q3: How can I create a core-shell structure with a Pt-rich shell and a Co-rich core?

A3: Synthesizing Pt-Co core-shell nanoparticles is a powerful strategy to enhance both activity and durability.<sup>[3][4][5]</sup> Common methods include:

- **Sequential Reduction:** This involves first synthesizing Co nanoparticles (the core) and then reducing a Pt precursor onto their surface.<sup>[6]</sup>
- **Galvanic Replacement:** A pre-synthesized Co nanoparticle can be used as a template, where a Pt salt is added, and Pt atoms replace Co atoms on the surface through a galvanic reaction.<sup>[7]</sup>
- **Dealloying/Acid Leaching:** Start with a randomly alloyed Pt-Co nanoparticle and then selectively dissolve the less noble Co from the surface layers using an acid treatment.<sup>[6][8]</sup>

This leaves a Pt-enriched shell.

## Characterization

Q4: My X-ray Diffraction (XRD) patterns for the ordered Pt-Co phase are not showing clear superlattice peaks. What could be the issue?

A4: The absence or weakness of superlattice peaks (e.g., (110) for the L10 phase) in XRD can be due to several factors:

- **Low Degree of Ordering:** The annealing process may not have been sufficient to induce a high degree of atomic ordering. Consider optimizing the annealing temperature and duration.
- **Small Nanoparticle Size:** For very small nanoparticles, XRD peaks can be broad, making it difficult to resolve the weaker superlattice peaks.
- **Instrumental Limitations:** Ensure you are using a high-resolution diffractometer and appropriate scan parameters (e.g., slow scan speed, small step size) to detect subtle peaks.

Q5: I'm observing a significant loss of Cobalt after acid leaching. How can I better control this process?

A5: While some Co loss is intended during the formation of a Pt-skin layer, excessive leaching can be detrimental. To control this:

- **Acid Concentration and Temperature:** Use a milder acid or a lower concentration and perform the leaching at a controlled, lower temperature.
- **Leaching Time:** Carefully monitor the leaching time. Shorter durations will remove less Co.
- **Electrochemical Leaching:** For more precise control, electrochemical dealloying can be employed, where the potential is carefully controlled to selectively dissolve Co.<sup>[2]</sup>

## Performance and Durability

Q6: The initial mass activity of my Pt-Co catalyst is high, but it degrades quickly during durability testing. What are the likely causes and solutions?

A6: Rapid degradation is often linked to the dissolution of cobalt and changes in the nanoparticle structure.[6]

- Cobalt Leaching: The acidic environment in a fuel cell can cause Co to leach out from the alloy, leading to a loss of the beneficial electronic and strain effects.[6] Creating a stable Pt shell can mitigate this.[6]
- Particle Aggregation and Detachment: The nanoparticles can migrate and coalesce on the carbon support, reducing the electrochemically active surface area (ECSA). Using a more corrosion-resistant carbon support or anchoring the nanoparticles more strongly can help.
- Surface Oxidation: The formation of platinum oxides on the surface can block active sites. Modifying the electronic structure of Pt by alloying with Co can help to suppress this.

Q7: How does the atomic arrangement of Pt and Co atoms influence the catalytic activity for the Oxygen Reduction Reaction (ORR)?

A7: The atomic arrangement has a profound impact on the electronic and geometric properties of the catalyst, which in turn dictates its ORR activity:

- Electronic Effect: The presence of Co atoms near Pt atoms modifies the electronic structure of Pt (specifically the d-band center), which can optimize the binding energy of oxygen intermediates, leading to enhanced ORR kinetics.[6][9]
- Strain Effect: The difference in atomic size between Pt and Co creates lattice strain, which also influences the binding of oxygen species. A compressive strain on the Pt surface is generally considered beneficial.[6]
- Ensemble Effect: The specific arrangement of Pt and Co atoms on the surface can create unique active sites with enhanced catalytic properties.

## Troubleshooting Guides

### Issue: Low Catalytic Activity

Symptom	Possible Cause	Troubleshooting Step
Low mass activity and specific activity.	Incomplete removal of surface ligands from synthesis.	Implement a thorough cleaning procedure, such as plasma treatment or thermal annealing, to remove residual organic ligands.
Non-optimal Pt:Co atomic ratio.	Systematically vary the Pt:Co precursor ratio during synthesis to find the optimal composition.	
Poorly controlled atomic arrangement (disordered alloy).	Optimize the post-synthesis annealing process (temperature, time, atmosphere) to promote the formation of ordered intermetallic phases like L10.	
Inefficient formation of a Pt-skin layer.	If using an acid leaching step, optimize the acid concentration, temperature, and duration to achieve a Pt-rich surface without excessive Co dissolution. <sup>[6]</sup>	

## Issue: Poor Catalyst Durability

Symptom	Possible Cause	Troubleshooting Step
Significant drop in ECSA after accelerated durability testing.	Nanoparticle aggregation or detachment from the carbon support.	Use a carbon support with a higher surface area and more anchoring sites. Consider functionalizing the carbon support to improve nanoparticle adhesion.
Carbon support corrosion.	Employ a more graphitic or corrosion-resistant carbon support.	
Significant decrease in mass activity after durability testing.	Dissolution of cobalt from the alloy.	Synthesize core-shell nanoparticles with a protective Pt shell to minimize Co leaching.[6] Annealing to form a more stable intermetallic phase can also improve Co retention.[10]
Ostwald ripening (growth of larger particles at the expense of smaller ones).	Synthesize nanoparticles with a more uniform size distribution. A protective coating on the nanoparticles can also inhibit Ostwald ripening.[5]	

## Quantitative Data Summary

The following table summarizes the performance of various Pt-Co catalysts with different atomic arrangements for the Oxygen Reduction Reaction (ORR).

Catalyst	Structure	Mass Activity (A/mgPt)	Specific Activity (mA/cm <sup>2</sup> )	Half-Wave Potential (V vs. RHE)	Reference
Pt/C (Commercial)	Disordered	~0.15	~0.23	-	<a href="#">[11]</a>
"Pt <sub>3</sub> Co" (Acid-leached)	Pt-rich/Pt-poor regions	~0.7 mA/cm <sup>2</sup> Pt at 0.9V	-	-	<a href="#">[8]</a>
"Pt <sub>3</sub> Co" (Annealed)	Surface Pt segregation	~1.4 mA/cm <sup>2</sup> Pt at 0.9V	-	-	<a href="#">[8]</a>
H-PtCo	Co-rich sub-surface	-	-	0.926	<a href="#">[6]</a>
C-PtCo	Random alloy	-	-	0.923	<a href="#">[6]</a>
Pt-Co@Pt Octahedral	Intermetallic core, Pt shell	2.82	9.16	-	<a href="#">[12]</a>
Pt <sub>3</sub> Co@Pt/C	Ordered core-shell	-	0.72	-	<a href="#">[4]</a>
PtFe@NC/S WCNHs (H <sub>2</sub> -9h)	Ordered fct-PtFe	1.53 (at 0.9V)	3.61 (at 0.9V)	-	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Synthesis of Monodisperse Pt-Co Nanocrystals

This protocol is adapted from a method for producing Pt-Co nanocrystals with controlled composition.

- **Precursor Preparation:** Prepare stock solutions of platinum(II) acetylacetonate (Pt(acac)<sub>2</sub>) and cobalt(II) acetylacetonate (Co(acac)<sub>2</sub>) in a suitable organic solvent (e.g., oleylamine and

oleic acid). The ratio of the Pt and Co precursors is adjusted to achieve the desired final composition.

- **Reaction:** In a three-neck flask equipped with a condenser and a thermocouple, heat the solvent to a specific temperature (e.g., 240 °C) under an inert atmosphere (e.g., argon).
- **Injection:** Rapidly inject the precursor solution into the hot solvent.
- **Growth:** Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) to allow for nanoparticle nucleation and growth.
- **Isolation and Cleaning:** Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove excess ligands and unreacted precursors.
- **Carbon Support Loading:** Disperse the cleaned nanoparticles in a solvent and mix with a carbon support material. Remove the solvent by evaporation.
- **Ligand Removal:** Treat the carbon-supported nanoparticles with a method like plasma treatment or thermal annealing to remove the surface ligands before electrochemical testing.

## Protocol 2: Inducing Atomic Ordering via Thermal Annealing

This protocol describes a general procedure for transforming disordered Pt-Co alloy nanoparticles into an ordered intermetallic phase.

- **Sample Preparation:** Place the carbon-supported Pt-Co nanoparticles in a tube furnace.
- **Atmosphere Control:** Purge the furnace with an inert gas (e.g., Argon) or a reducing gas mixture (e.g., H<sub>2</sub>/Ar) to prevent oxidation during heating.
- **Heating Ramp:** Ramp the temperature to the desired annealing temperature (e.g., 600-800 °C) at a controlled rate.



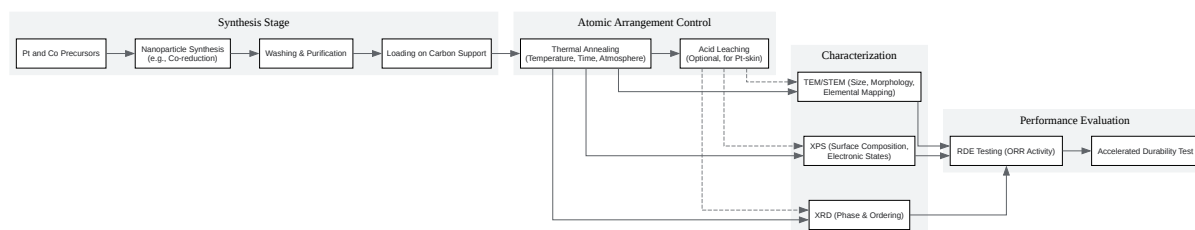
- **Annealing:** Hold the sample at the annealing temperature for a specific duration (e.g., 1-9 hours). The optimal time and temperature will depend on the specific catalyst composition and desired degree of ordering.<sup>[1]</sup>
- **Cooling:** Allow the furnace to cool down to room temperature. A slow cooling rate is often preferred to promote the formation of the ordered phase.

## Protocol 3: Electrochemical Evaluation of ORR Activity

This protocol outlines the standard rotating disk electrode (RDE) method for assessing the ORR performance of the catalysts.

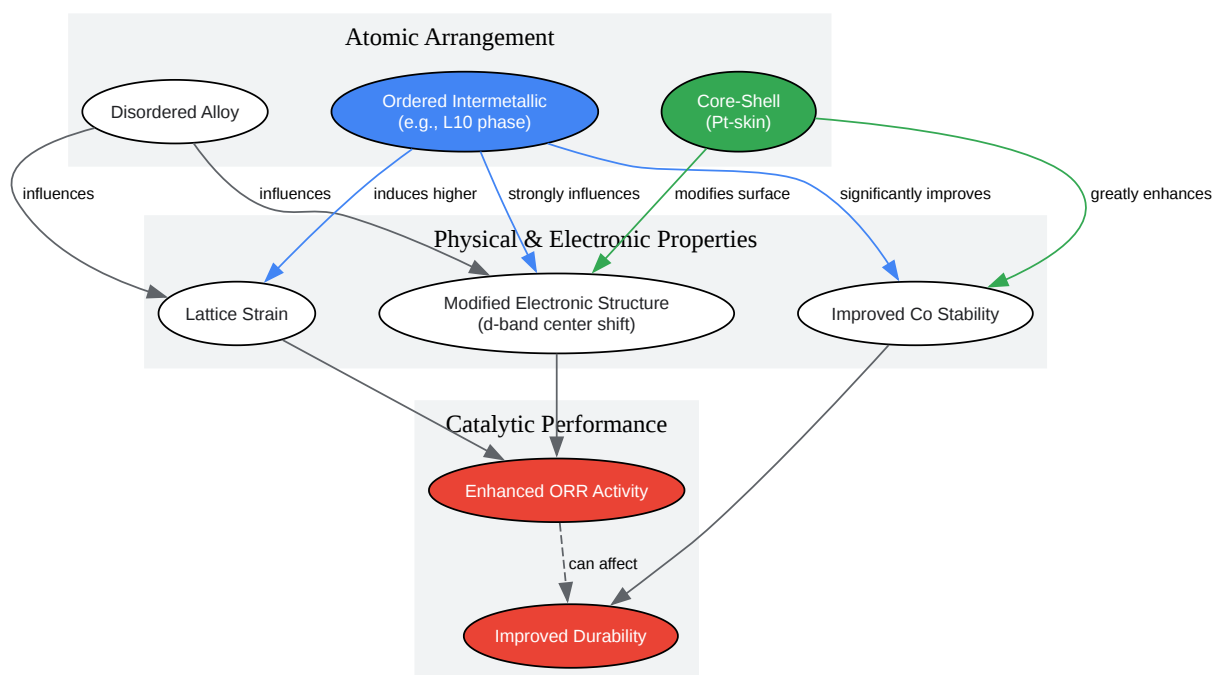
- **Ink Preparation:** Prepare a catalyst ink by dispersing a known amount of the carbon-supported Pt-Co catalyst in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution. Sonicate the mixture to ensure a homogeneous dispersion.
- **Working Electrode Preparation:** Deposit a specific volume of the catalyst ink onto the glassy carbon tip of the RDE and let it dry to form a thin film.
- **Electrochemical Cell Setup:** Use a standard three-electrode electrochemical cell consisting of the prepared RDE as the working electrode, a platinum wire or coil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
- **Electrolyte:** Use an oxygen-saturated acidic electrolyte, typically 0.1 M HClO<sub>4</sub>.<sup>[6][13]</sup>
- **Cyclic Voltammetry (CV):** Perform CV scans in a nitrogen-saturated electrolyte to determine the ECSA by integrating the charge associated with hydrogen underpotential deposition (H-upd).
- **Linear Sweep Voltammetry (LSV):** Perform LSV scans in an oxygen-saturated electrolyte at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to obtain the ORR polarization curves.<sup>[13]</sup>
- **Data Analysis:** Analyze the polarization curves to determine key performance metrics such as the half-wave potential, mass activity, and specific activity.

## Visualizations



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Caption: Experimental workflow for synthesis, control of atomic arrangement, and evaluation of Pt-Co catalysts.



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Caption: Relationship between atomic arrangement, properties, and catalytic performance of Pt-Co alloys.

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